![molecular formula C21H21N3O3 B2605771 N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide CAS No. 898438-41-0](/img/structure/B2605771.png)
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide
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Overview
Description
“N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide” is a chemical compound that has been studied extensively in scientific research. It is derived from 1,2,3,5,6,7-Hexahydropyrido [3,2,1-ij]quinoline-9-carbaldehyde .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. The search results do not provide specific details about the physical and chemical properties of this compound .Scientific Research Applications
Organic Synthesis and Characterization
Quinoxalines, including derivatives similar to N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide, are nitrogen-embedded heterocyclic compounds with unique pharmacological applications. Research has focused on their synthesis, characterization, and the exploration of their structural and electronic properties through experimental and computational studies. For example, the synthesis and characterization of organic salts derived from similar quinoxaline structures have been extensively studied, highlighting their potential for generating new compounds of this class with versatile applications (Faizi et al., 2018).
Biomedical Applications
Quinoxaline derivatives have been developed as multifunctional receptors for detecting ions and molecules, showcasing their utility in bioimaging and sensor technology. For instance, a multifunctional fluorescent and colorimetric receptor based on a similar quinoxaline structure has been shown to selectively detect Al³⁺ and CN⁻ in aqueous solutions, with applications extending to live cell imaging (Lee et al., 2014).
Environmental Science
In environmental science, the study of quinoxaline derivatives extends to biodegradation and the development of antibacterial agents. Research on accelerating quinoline biodegradation by utilizing endogenous electron donors has shown that certain quinoxaline derivatives can play a role in enhancing the efficiency of biodegradation processes, which is critical for environmental remediation efforts (Bai et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-(2-methylphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-5-2-3-7-17(13)23-21(27)20(26)22-16-11-14-6-4-10-24-18(25)9-8-15(12-16)19(14)24/h2-3,5,7,11-12H,4,6,8-10H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMXCSIMLRDQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide |
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